APT (radioprotective)
Overview
Description
Radioprotective agents are substances that protect cells and tissues from the harmful effects of ionizing radiation, which can cause direct DNA damage and generate reactive oxygen species and free radicals . These agents work through a variety of mechanisms to decrease free radical damage produced by ionizing radiation .
Synthesis Analysis
The synthesis of radioprotective agents varies depending on the specific compound. For example, a mitochondria-targeting radioprotectant was designed and synthesized for promoting skin wound healing combined with ionizing radiation injury .Molecular Structure Analysis
The molecular structure of radioprotective agents can be analyzed using techniques such as atom probe tomography . This technique provides information about the composition of complex materials .Chemical Reactions Analysis
Radioprotective agents often work through redox reactions. For example, coumarins, a type of plant-derived compound, have been shown to possess strong antiradical properties through radiation chemical modeling of redox reactions .Safety And Hazards
Future Directions
Future research in radioprotective agents is likely to focus on enhancing their efficacy, possibly through combination treatments with other systemic therapies such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .
properties
IUPAC Name |
3-aminopropyl carbamimidothioate;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3S.2BrH/c5-2-1-3-8-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTDFRNUVWFUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC(=N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7320-57-2 (Parent) | |
Record name | Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
295.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
APT (radioprotective) | |
CAS RN |
7072-40-4 | |
Record name | Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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